4-methoxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
Overview
Description
4-Methoxybenzaldehyde, also known as Anisaldehyde or p-Anisaldehyde, is a compound with the molecular formula C8H8O2 . It is widely used in the chemical industry as an intermediate in the preparation of other compounds . The 2,6-di-4-morpholinyl-4-pyrimidinyl component seems to be a part of a larger molecule, but without more specific information, it’s difficult to provide a detailed description .
Synthesis Analysis
The synthesis of these compounds would depend on the specific reactions used. Typically, 4-methoxybenzaldehyde can be synthesized through the oxidation of 4-methoxybenzyl alcohol . The synthesis of 2,6-di-4-morpholinyl-4-pyrimidinyl would likely involve reactions with morpholine and a suitable pyrimidine derivative .Chemical Reactions Analysis
The chemical reactions involving these compounds would depend on the specific conditions and reagents used. 4-Methoxybenzaldehyde, for example, can undergo a variety of reactions due to the presence of the aldehyde functional group .Safety and Hazards
The safety and hazards associated with these compounds would depend on the specific conditions of use. As with all chemicals, appropriate safety precautions should be taken when handling them. For 4-methoxybenzaldehyde, it has been classified as Aquatic Chronic 3, and the precautionary statements include P273 - Avoid release to the environment and P501 - Dispose of contents/container to an approved waste disposal plant .
properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-27-17-4-2-16(3-5-17)15-21-24-18-14-19(25-6-10-28-11-7-25)23-20(22-18)26-8-12-29-13-9-26/h2-5,14-15H,6-13H2,1H3,(H,22,23,24)/b21-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELNCAFWKOBVMA-RCCKNPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=CC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=CC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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